N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Synthesis of Pyrrolidines
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, as part of the pyrrolidine family, is significant in synthetic chemistry. Pyrrolidines are pivotal in the synthesis of various organic compounds. For instance, Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in [3+2] cycloaddition reactions. These reactions are crucial for producing compounds used in medicine and industry, such as dyes or agrochemical substances. The study highlights the potential for similar protocols in analogous reactions involving 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Applications in CNS Disorders
Compounds containing cyclopropanamine, such as N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, have been investigated for their potential in treating central nervous system (CNS) disorders. A patent application by B. Blass (2016) describes functionalized cyclopropanamine inhibitors of lysine-specific demethylase 1 (LSD1), which are being examined for treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, and Alzheimer’s disease (B. Blass, 2016).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine have been subjects of several studies. For example, the synthesis of sugar-based N-methyl-pyrrolidine derivatives through cycloaddition reactions has been reported by Arasasppan and Thangamuthu (2016), highlighting the method’s efficiency and applicability in synthesizing structurally diverse compounds (Arasasppan & Thangamuthu, 2016).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine have been explored. Habernickel (2002) discusses a compound used as an antidiarrhoeal agent, synthesized from a similar base structure. This study emphasizes the potential medicinal applications of such compounds (Habernickel, 2002).
Eigenschaften
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVAUMLWPWDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.